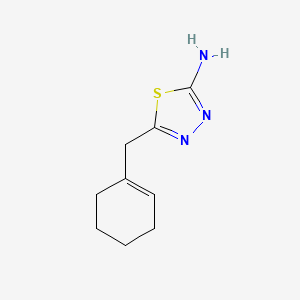

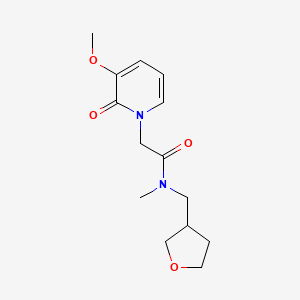

5-(1-环己烯-1-基甲基)-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions, where thiosemicarbazide or thiohydrazide precursors cyclize in the presence of catalysts like manganese(II) nitrate to yield thiadiazole compounds. For instance, compounds such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized through this methodology, suggesting a similar approach could be applicable for synthesizing the target compound (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. These studies reveal that these compounds often crystallize in the monoclinic system and exhibit intramolecular as well as intermolecular hydrogen bonding, contributing to their stability and specific physical properties (Dani et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 1,3,4-thiadiazole derivatives can involve interactions through their amino and thiol groups, enabling them to undergo various chemical reactions such as acylation and condensation. These reactions can lead to the formation of a wide range of heterocyclic compounds with potential biological activities (Petkevich et al., 2021).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. Factors such as hydrogen bonding, molecular symmetry, and crystalline form can affect their melting points, solubility, and stability. These properties are crucial for determining the compound's applicability in different domains (Dani et al., 2013).

Chemical Properties Analysis

Chemically, 1,3,4-thiadiazole derivatives exhibit a range of functionalities due to the presence of the thiadiazole core and substituents like the amino group. This structure imparts them with the ability to engage in electronic interactions, making them stable molecules with potential for electron transfer applications. The HOMO and LUMO energy levels of these molecules indicate their chemical stability and reactivity (Dani et al., 2013).

科学研究应用

抗增殖和抗菌特性

一项研究探讨了衍生自 5-取代-1,3,4-噻二唑-2-胺的席夫碱的生物活性,揭示了其对氧化应激的显着 DNA 保护能力和对表皮葡萄球菌的强抗菌活性。值得注意的是,某些化合物对癌细胞系表现出细胞毒性作用,表明其具有增强化疗的潜力 (Gür 等人,2020)。

结构分析和分子相互作用

对 5-苄基-N-苯基-1,3,4-噻二唑-2-胺和相关化合物的研究突出了它们的稳定分子结构和分子内氢键,并通过 HOMO 和 LUMO 能量评估深入了解了稳定性和电子转移机制 (Dani 等人,2013)。

抗癌剂开发

另一项研究合成了 1,3,4-噻二唑类似物以研究其抗癌功效,一些衍生物对癌细胞表现出显着的体外和体内活性。这强调了该化合物作为开发新型抗癌疗法的基础的潜力 (Krishna 等人,2020)。

分子和电子结构见解

通过晶体学和量子理论对金刚烷-1,3,4-噻二唑杂化物进行深入检查,揭示了各种非共价相互作用,为理解该化合物的稳定性和反应性提供了基础 (El-Emam 等人,2020)。

基于配体的金属配合物应用

合成了涉及 1,3,4-噻二唑衍生物的铜(I)配合物,由于其独特的二聚行为和结构特性,展示了在材料化学和有机金属化合物工程中的潜在应用 (Ardan 等人,2017)。

属性

IUPAC Name |

5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWXVNDBQOTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)